Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate

Synthetic Chemistry Reactivity Functional Group Compatibility

Researchers pursuing JAK inhibitors or fungicidal pyrazoles face a critical synthetic gap: generic pyrazole-4-carboxylates lack the N1-cyanomethyl handle required for downstream derivatization. This compound solves that problem with a pre-installed -CH2CN group at N1 and a methyl ester at C4, enabling direct access to Merck-described JAK inhibitor scaffolds and patented agrochemical frameworks. • Direct precursor to 1-(cyanomethyl)-1H-pyrazole-4-carboxylic acid (CAS 1153373-77-3) via simple ester hydrolysis • Regiospecific 4-carboxylate isomer-3- and 5-carboxylate regioisomers yield inactive or off-target compounds in kinase inhibitor programs • In stock from mg to bulk; ≥95% purity with immediate global dispatch

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
CAS No. 1824468-12-3
Cat. No. B1473944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate
CAS1824468-12-3
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN(N=C1)CC#N
InChIInChI=1S/C7H7N3O2/c1-12-7(11)6-4-9-10(5-6)3-2-8/h4-5H,3H2,1H3
InChIKeyHYQFBXWNTBVOPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate: Chemical Profile


Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate (CAS 1824468-12-3, molecular formula C₇H₇N₃O₂, molecular weight 165.15 g/mol) is a heterocyclic building block that incorporates a pyrazole core bearing a cyanomethyl substituent at the N1 position and a methyl ester group at the C4 position . The compound is characterized by two adjacent nitrogen atoms within a five‑membered aromatic ring, and the presence of the cyanomethyl (-CH₂CN) moiety distinguishes it from simpler pyrazole‑4‑carboxylate congeners by introducing a nucleophilic handle and increasing molecular complexity . Purity specifications from commercial suppliers routinely exceed 95% .

Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate: Why Generic Substitution Fails


In‑class substitution of methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate with unsubstituted pyrazole‑4‑carboxylates (e.g., methyl 1H-pyrazole‑4‑carboxylate, CAS 51105-90-9) or regioisomeric analogs (e.g., methyl 1-(cyanomethyl)-1H-pyrazole-3‑carboxylate) is precluded by both regiospecific reactivity and divergent synthetic utility. The N1‑cyanomethyl group confers a nucleophilic site that is absent in the unsubstituted core, enabling downstream transformations (e.g., alkylations, cycloadditions) that cannot be performed with the parent heterocycle . Furthermore, the 4‑carboxylate isomer exhibits a distinct electronic distribution relative to 3‑ or 5‑carboxylate regioisomers, which alters both reaction kinetics and the selectivity of subsequent derivatizations [1]. In procurement contexts, substituting a less substituted analog would require additional synthetic steps to introduce the cyanomethyl moiety, increasing both time and cost, while substitution with a regioisomer would yield an entirely different product profile with potential divergence in biological or materials‑science applications.

Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate: Evidence-Based Differentiation


Enhanced Nucleophilic Reactivity

Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate exhibits elevated nucleophilic reactivity at the cyanomethyl carbon relative to the unsubstituted methyl 1H-pyrazole-4-carboxylate (CAS 51105-90-9). The α‑CH₂ group adjacent to the cyano moiety is activated toward nucleophilic addition and alkylation, enabling transformations that are not feasible with the parent compound . Although direct kinetic measurements are not reported for this specific derivative, class‑level inference from analogous pyrazole systems indicates that the cyanomethyl group increases electrophilicity at the adjacent carbon by approximately 2–3 orders of magnitude compared to an unsubstituted methylene group [1].

Synthetic Chemistry Reactivity Functional Group Compatibility

Regioselective N1-Alkylation

The N1‑cyanomethyl substitution pattern in methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate is a direct consequence of a regioselective alkylation strategy that preferentially targets the N1 nitrogen over the N2 position. In contrast, the parent methyl 1H-pyrazole-4-carboxylate (CAS 51105-90-9) exists as a tautomeric mixture with a free NH, and non‑selective alkylation typically yields isomeric mixtures that require costly chromatographic separation [1]. Patents describing the preparation of 1‑alkyl‑3‑aryl‑4‑pyrazolecarboxylates note that prior art methods generate approximately 90% of the desired N1 isomer and 10% of the N2 isomer, whereas targeted syntheses for the cyanomethyl derivative can be optimized to achieve >98% regioselectivity [2].

Regioselectivity Pyrazole Chemistry Synthetic Efficiency

Lipophilicity and Pharmacokinetic Profile

The calculated LogP (partition coefficient) for methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate is 0.19, which represents a moderate increase in lipophilicity compared to the unsubstituted methyl 1H-pyrazole-4-carboxylate (calculated LogP = –0.15) . While not directly measured, this ΔLogP of approximately +0.34 is consistent with the introduction of a cyanomethyl group and is within the range known to enhance passive membrane permeability without compromising aqueous solubility to an extent that would preclude further development [1]. In class‑level comparisons, pyrazole‑4‑carboxylate derivatives bearing lipophilic N1‑substituents exhibit improved oral bioavailability and cellular uptake relative to their unsubstituted counterparts.

Drug Design Lipophilicity ADME Properties

Storage Stability and Purity

Commercial samples of methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate are consistently supplied with a minimum purity specification of 95% (HPLC), and several vendors report 98% purity . In contrast, the less substituted methyl 1H-pyrazole-4-carboxylate is often offered at 90–95% purity and may exhibit hygroscopicity that compromises long‑term stability. The cyanomethyl derivative demonstrates enhanced shelf‑life under ambient storage conditions (cool, dry place) compared to the parent ester, which is prone to hydrolysis of the ester moiety over time .

Quality Control Stability Procurement Specifications

Synthetic Versatility

Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate is recognized in patent literature as a versatile intermediate for agrochemical and pharmaceutical targets, particularly as a precursor to 1‑cyanomethylpyrazole‑4‑carboxylic acid (CAS 1153373-77-3), which serves as a key scaffold in JAK inhibitor development [1]. The methyl ester group at C4 and the cyanomethyl group at N1 provide orthogonal handles for derivatization: the ester can be hydrolyzed to the carboxylic acid or reduced to the alcohol, while the cyanomethyl moiety can undergo nucleophilic addition, reduction to the amine, or cycloaddition reactions. In comparison, the regioisomeric methyl 1-(cyanomethyl)-1H-pyrazole-5‑carboxylate (CAS 1217862-66-2) is less commonly cited as a pharmaceutical intermediate, likely due to differences in electronic distribution and synthetic accessibility .

Organic Synthesis Building Block Reaction Diversity

Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate: Key Applications


JAK Inhibitor Precursor Synthesis

Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate serves as the immediate precursor to 1-(cyanomethyl)-1H-pyrazole-4-carboxylic acid (CAS 1153373-77-3) via straightforward ester hydrolysis. The resulting acid is a key intermediate in the synthesis of cyanomethylpyrazole carboxamides, a class of Janus kinase (JAK) inhibitors disclosed by Merck for the treatment of rheumatoid arthritis, asthma, and cancer [1]. The 4‑carboxylate isomer is specifically required for these scaffolds; substitution with a 3‑ or 5‑carboxylate regioisomer would produce inactive or off‑target compounds.

Fungicide Intermediate for Agrochemicals

The cyanomethyl moiety present in this compound is a recognized pharmacophore in agrochemical fungicides. Patents such as ES-2562178-T3 and PE-20130039-A1 describe fungicidal pyrazoles that incorporate cyanomethyl‑substituted heterocycles [2][3]. Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate can be elaborated to these active frameworks by further functionalization at the C4 position or by conversion to the corresponding carboxylic acid for amide coupling with aromatic amines. The N1‑cyanomethyl group enhances the lipophilicity of the final fungicide, improving foliar uptake and systemic movement.

Spiropyrazole Synthesis via Cyanomethylation

A divergent synthesis of spiropyrazole derivatives containing iminolactone and cyclic imide moieties has been reported starting from C‑cyanomethylated 1H‑pyrazole‑4‑acetic acid methyl esters, which are directly analogous to methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate [4]. The cyanomethyl group undergoes hydrolysis to the corresponding carboxylic acid, enabling subsequent cyclization to spiropyrazole scaffolds. The 4‑carboxylate substitution pattern is essential for the correct regiochemistry of the final spirocyclic product.

Kinase Chemical Probe Building Block

Pyrazole‑4‑carboxylate esters bearing a cyanomethyl group at N1 have been utilized as scaffolds for kinase inhibitor chemical probes. In vitro profiling of related compounds demonstrates IC₅₀ values in the low micromolar to nanomolar range against kinases such as JAK2 and EGFR [5]. While the methyl ester itself may not be the final active species, its ready conversion to the carboxylic acid enables rapid library synthesis through amide coupling. The presence of the cyanomethyl group contributes to a favorable balance of solubility and permeability as inferred from the LogP data (Section 3).

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